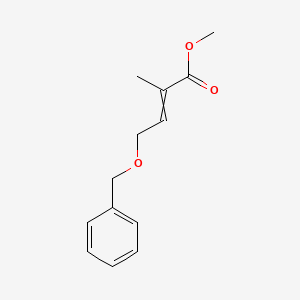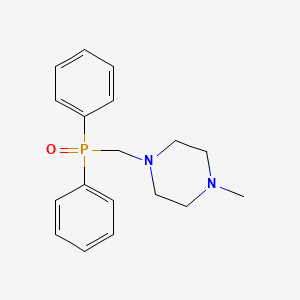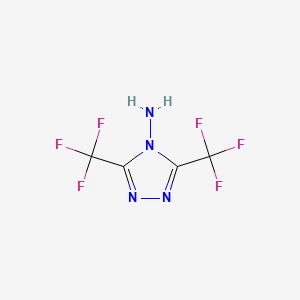
Platinum;titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum-titanium compounds are a class of materials that combine the unique properties of both platinum and titanium. Platinum is a dense, malleable, and ductile metal with high resistance to corrosion and oxidation, while titanium is known for its strength, low density, and excellent corrosion resistance. The combination of these two metals results in compounds with enhanced catalytic, mechanical, and chemical properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Platinum Nanoparticle Catalyst on Titanium Oxide
Method: A platinum nanoparticle catalyst can be prepared on the surface of titanium oxide. This involves the deposition of platinum nanoparticles onto titanium oxide through methods such as photodeposition or chemical reduction.
-
Laser Ablation in Liquid
Method: Nanocrystalline titanium dioxide modified with platinum can be prepared using nanosecond laser ablation in liquid. This involves irradiating a titanium metal plate in deionized water followed by ablation with a platinum target.
Industrial Production Methods
Industrial production of platinum-titanium compounds often involves large-scale chemical vapor deposition (CVD) or physical vapor deposition (PVD) techniques. These methods allow for the controlled deposition of platinum onto titanium substrates, resulting in uniform and high-quality coatings.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents and Conditions: Platinum-titanium compounds can undergo oxidation reactions in the presence of oxygen or other oxidizing agents. These reactions typically occur at elevated temperatures.
-
Reduction
Reagents and Conditions: Reduction reactions can be carried out using hydrogen gas or other reducing agents. These reactions often require high temperatures and pressures.
-
Substitution
Reagents and Conditions: Substitution reactions involve the replacement of one ligand or atom in the compound with another. These reactions can be facilitated by various catalysts and occur under specific temperature and pressure conditions.
Applications De Recherche Scientifique
Chemistry
Platinum-titanium compounds are extensively used as catalysts in various chemical reactions, including hydrogenation, oxidation, and polymerization. Their unique catalytic properties make them ideal for applications in green chemistry and sustainable processes .
Biology and Medicine
In the field of medicine, platinum-titanium compounds are investigated for their potential use in cancer therapy. Platinum-based drugs, such as cisplatin, are well-known for their anticancer properties, and the incorporation of titanium can enhance their efficacy and reduce side effects .
Industry
These compounds are used in the production of high-performance materials, such as coatings for aerospace and automotive components. Their excellent mechanical properties and resistance to corrosion make them suitable for harsh environments .
Mécanisme D'action
The mechanism of action of platinum-titanium compounds involves their interaction with biological molecules, such as DNA and proteins. Platinum compounds can form cross-links with DNA, inhibiting its replication and transcription, leading to cell death. Titanium compounds can enhance this effect by stabilizing the platinum-DNA complex and increasing its binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
-
Platinum Compounds
Properties: Platinum compounds, such as cisplatin, are known for their anticancer properties and catalytic activity.
Comparison: Platinum-titanium compounds offer enhanced stability and reduced toxicity compared to pure platinum compounds.
-
Titanium Compounds
Properties: Titanium compounds, such as titanium dioxide, are widely used in photocatalysis and as pigments.
Uniqueness
Platinum-titanium compounds are unique due to their combined properties of high catalytic activity, mechanical strength, and biocompatibility. This makes them suitable for a wide range of applications, from industrial catalysis to medical treatments .
Propriétés
Numéro CAS |
106436-47-9 |
|---|---|
Formule moléculaire |
Pt2Ti |
Poids moléculaire |
438.0 g/mol |
Nom IUPAC |
platinum;titanium |
InChI |
InChI=1S/2Pt.Ti |
Clé InChI |
PXYGMNOXLCMLPZ-UHFFFAOYSA-N |
SMILES canonique |
[Ti].[Pt].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



silane](/img/structure/B14340799.png)







![Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl-](/img/structure/B14340836.png)
![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(3-nitrophenyl)-](/img/structure/B14340839.png)

![1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane](/img/structure/B14340852.png)

